4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine
Description
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Properties
IUPAC Name |
4-ethyl-N-phenyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-14-8-11-13-10(14)12-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWPTQNFQMTLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine is the Lactoperoxidase (LPO) enzyme . This enzyme plays a crucial role in the body’s immune response by producing antimicrobial substances. The compound has a high binding affinity to the LPO enzyme, making it very selective for solid tumors.
Biological Activity
4-Ethyl-N-phenyl-4H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential anticancer effects, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a triazole ring that is known for its significant role in pharmacology due to its ability to interact with various biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the triazole core exhibit notable antibacterial activity against a range of pathogens.
Case Studies and Data
-
Antibacterial Activity : A study reported that triazole derivatives showed minimum inhibitory concentrations (MICs) against various bacteria:
- E. coli: MIC = 0.12 - 1.95 µg/mL
- S. aureus: MIC = 0.25 - 2.0 µg/mL
- P. aeruginosa: MIC = 0.5 - 3.0 µg/mL
- Antifungal Activity : The antifungal efficacy of triazoles is well-documented, with studies showing that they can inhibit fungal growth effectively:
The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as succinate dehydrogenase and cytochrome P450 enzymes, which are crucial for cellular respiration and metabolism in pathogens .
Anticancer Potential
Emerging research suggests that triazole derivatives may possess anticancer properties:
- Cytotoxic Activity : Studies have indicated that certain triazole compounds exhibit cytotoxic effects on cancer cell lines, with IC50 values showing significant inhibition of cell proliferation in vitro.
- Structure-Activity Relationship (SAR) : The presence of different substituents on the phenyl ring of the triazole structure significantly influences its anticancer activity. Compounds with electron-withdrawing groups tend to exhibit enhanced potency against cancer cells .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing the 1,2,4-triazole core have been extensively studied for their antimicrobial properties. For instance, derivatives of 4-amino-1,2,4-triazole have shown significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. Research indicates that certain modifications to the triazole structure can enhance their efficacy. A study demonstrated that compounds with a 4-trichloromethyl group exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against E. coli, comparable to established antibiotics like ceftriaxone .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of triazole derivatives. For example, a compound similar to 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine was found to possess a reducing power significantly higher than that of common antioxidants such as butylated hydroxytoluene (BHT) . This suggests potential applications in health supplements and pharmaceuticals aimed at oxidative stress mitigation.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. Some studies report that specific triazole compounds can inhibit cancer cell proliferation through various mechanisms. For instance, certain substituted triazoles have shown promise in targeting specific cancer cell lines, indicating their potential as chemotherapeutic agents .
Agricultural Applications
Fungicides and Herbicides
The triazole structure is well-known in agricultural chemistry for its role in developing fungicides. Compounds derived from 1,2,4-triazoles are effective against a range of fungal pathogens affecting crops. Research has shown that these compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes .
Plant Growth Regulators
Some triazole derivatives are utilized as plant growth regulators. They can modulate plant growth responses by affecting hormone levels and metabolic pathways within plants. This application is particularly beneficial in improving crop yields and managing plant health under stress conditions .
Materials Science
Corrosion Inhibition
The ability of 1,2,4-triazoles to form stable coordination bonds makes them effective corrosion inhibitors for metals. Studies indicate that these compounds can significantly reduce the corrosion rate of metals in acidic environments by forming protective films on metal surfaces .
Polymer Chemistry
Triazole derivatives are also being explored for their role in polymer science. Their unique chemical properties allow them to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is crucial for developing advanced materials used in various industrial applications .
Data Table: Summary of Applications
Preparation Methods
Direct Cyclization of Hydrazides with Suitable Precursors
Method Overview:
This approach involves synthesizing hydrazide intermediates that undergo cyclization to form the 1,2,4-triazole ring. Specifically, phenyl hydrazides are reacted with ethyl halides or esters to incorporate the ethyl group, followed by aromatic substitution to introduce the phenyl moiety.
Preparation of Phenyl Hydrazides:
Phenyl hydrazine reacts with carboxylic acids or their derivatives (e.g., esters) to yield phenyl hydrazides.Cyclization to Triazole:
The phenyl hydrazide is refluxed with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate, facilitating nucleophilic substitution and ring closure to form the triazole core.Introduction of Ethyl and Phenyl Substituents:
The ethyl group is incorporated via alkylation at the hydrazide nitrogen, while phenyl substitution occurs either during hydrazide formation or via subsequent aromatic substitution on the triazole ring.
Representative Reaction Scheme:
Phenyl hydrazine + ethyl ester → phenyl hydrazide
→ cyclization with ethyl halide (in presence of base) → 4-ethyl-N-phenyl-1,2,4-triazole
→ amino group conversion to amine (via reduction or other methods) → 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine
Multi-step Synthesis via Hydrazone Intermediates
Method Overview:
This method leverages hydrazone intermediates derived from aldehydes or ketones, which are subsequently cyclized to form the triazole ring.
Formation of Hydrazones:
Phenyl hydrazine reacts with aldehydes (e.g., acetaldehyde) to produce hydrazones bearing the phenyl group.Cyclization to Triazole:
The hydrazones are subjected to cyclization conditions, often involving oxidants or dehydrating agents such as phosphorus oxychloride or polyphosphoric acid, to generate the triazole ring.Introduction of Ethyl Group:
Alkylation of the triazole nitrogen with ethyl halides introduces the ethyl substituent.Final Functionalization:
The amino group at position 3 of the triazole is then converted to the desired amine via reduction or nucleophilic substitution.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Hydrazone formation | Phenyl hydrazine + aldehyde | Phenyl hydrazone |
| Cyclization | Dehydrating agent (e.g., PCl₅) | 1,2,4-Triazole core |
| Alkylation | Ethyl halide + base | 4-ethyl substituted triazole |
| Amination | Reduction or nucleophilic substitution | This compound |
Cyclization of N-Aryl-N'-alkylhydrazines with Formaldehyde Derivatives
Method Overview:
This approach involves synthesizing N-aryl-N'-alkylhydrazines, which then undergo cyclization with formaldehyde or its derivatives to form the triazole ring.
Preparation of N-Aryl-N'-alkylhydrazines:
Phenyl hydrazine is alkylated with ethyl halides to give N-ethylphenylhydrazine.Cyclization with Formaldehyde:
The hydrazine reacts with formaldehyde under acidic or basic conditions to form the triazole ring.Aromatic Substitution for Phenyl Group:
Additional phenyl groups can be introduced via electrophilic aromatic substitution or via starting materials.
- Reflux in acetic acid or ethanol.
- Use of catalysts such as acetic acid or p-toluenesulfonic acid to promote cyclization.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield & Remarks |
|---|---|---|---|---|
| 1. Cyclization of Hydrazides | Phenyl hydrazine + ethyl halides | K₂CO₃, ethanol | Reflux, 24-48 h | Moderate to high yields, scalable |
| 2. Hydrazone Cyclization | Hydrazones + dehydrating agents | PCl₅, PPA | Reflux, 12-24 h | Good selectivity, requires purification |
| 3. Hydrazine Alkylation & Cyclization | N-aryl hydrazines + formaldehyde | Acidic/basic media | Reflux, 24 h | Efficient, suitable for diverse substitutions |
Research Findings and Notes
Selectivity & Purity:
Cyclization reactions typically require careful control of temperature and reaction time to avoid side products. Purification via recrystallization or chromatography is often necessary.Yield Optimization:
Use of excess alkyl halides and bases enhances alkylation efficiency. Reflux conditions improve cyclization yields.Functional Group Compatibility:
Electron-withdrawing groups on phenyl rings can influence reactivity, often necessitating modified conditions.Safety & Handling: Hydrazine derivatives are toxic; reactions should be performed in well-ventilated fume hoods with appropriate protective equipment.
Q & A
Q. What are the established synthetic routes for 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine, and how are reaction conditions optimized?
- Methodological Answer : Microwave-assisted synthesis is a common approach for triazole derivatives. For example, regioselective synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles can be achieved under microwave irradiation (60–80°C, 20–30 min), with yields influenced by substituent electronic effects . Solvent-free conditions or polar aprotic solvents (e.g., DMF) are recommended to enhance reaction efficiency. Characterization typically involves /-NMR and elemental analysis to confirm purity and regiochemistry .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural determination. For example, tautomeric forms of triazole derivatives (e.g., 3-phenyl vs. 5-phenyl isomers) can be resolved using SHELX software for refinement . NMR spectroscopy (, , DEPT-Q) and IR spectroscopy are used to identify functional groups and hydrogen-bonding patterns .
Q. How are preliminary biological activities (e.g., enzyme inhibition) assessed for this compound?
- Methodological Answer : In vitro assays such as urease inhibition or catalase activity tests are conducted. For instance, 3-amino-1,2,4-triazole derivatives are evaluated using spectrophotometric methods to measure IC values (e.g., 0.059 μM for thyroid peroxidase inhibition) . Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) help determine inhibition mechanisms .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole synthesis be systematically addressed?
- Methodological Answer : Regioselectivity is influenced by substituent steric/electronic effects and reaction kinetics. Computational tools like DFT can predict favorable tautomeric forms and transition states. For example, bulky substituents (e.g., 4-tert-butylphenyl) may favor specific tautomers, as shown in Hirshfeld surface analysis . Microwave-assisted synthesis can enhance selectivity by reducing side reactions through controlled heating .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from solvation effects or protein-ligand dynamics. Validate computational models (e.g., molecular docking) with mutational studies or cryo-EM data. For example, docking results for triazole-based HIV-1 reverse transcriptase inhibitors should be cross-validated with enzymatic assays (e.g., RT inhibition IC) .
Q. How can structural modifications improve pharmacological properties like LogP or metabolic stability?
- Methodological Answer : Introduce substituents to modulate lipophilicity (e.g., ethyl groups for higher LogP) or metabolic resistance. For instance, cyclopropyl or tert-butyl groups enhance membrane permeability, as seen in HEPT analogs . ADMET predictions (e.g., SwissADME) guide rational design, while HPLC-MS monitors metabolite formation .
Q. What safety protocols are critical for handling triazole derivatives during synthesis?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods to avoid inhalation/contact. For toxic intermediates (e.g., nitrophenyl derivatives), employ glove boxes and filter-tip pipettes to prevent cross-contamination. Waste must be segregated and disposed via certified biohazard services .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
